5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butyl group or the cyclohexyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole can be used as a building block for more complex molecules. Its unique structure makes it valuable in the synthesis of novel materials and compounds.
Biology and Medicine
Oxadiazoles, in general, have shown potential in medicinal chemistry as antimicrobial, anti-inflammatory, and anticancer agents. The specific biological activities of this compound would need to be determined through experimental studies.
Industry
In industry, such compounds may be used in the development of advanced materials, including polymers and liquid crystals, due to their stability and electronic properties.
Mechanism of Action
The mechanism of action for 5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Known for its use in organic light-emitting diodes (OLEDs).
4,5-Dihydro-1,2,4-oxadiazole: Studied for its potential as a pharmaceutical intermediate.
Uniqueness
5-(4-Tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole is unique due to its specific substituents, which can influence its physical and chemical properties, making it suitable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C24H36N2O |
---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-(4-hexylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H36N2O/c1-5-6-7-8-9-18-10-12-19(13-11-18)22-25-23(27-26-22)20-14-16-21(17-15-20)24(2,3)4/h14-19H,5-13H2,1-4H3 |
InChI Key |
SOBSHRXDDWBPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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